Cyclo(-Pro-Thr)
Overview
Description
Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . They are non-polar, hydrophobic, and usually less dense than water .
Synthesis Analysis
Cycloadditions are synthetically useful reactions that provide access to 4-, 5-, and 6-membered rings with excellent stereocontrol . A collection of systematically substituted 3-cyclo-butylcarbamoyl hydantoins was synthesized by a regioselective multicomponent domino process followed by easy coupling reactions .Molecular Structure Analysis
The actual shape of the carbon ring in cycloalkanes distorts from the traditional geometric shapes to reduce steric hindrance and ring strain to lower the overall potential energy of the molecule . For monosubstituted cycloalkanes, the axial or equatorial orientation of the substituent influences the overall potential energy of the conformation .Chemical Reactions Analysis
For some cycloalkanes to form, the angle between bonds must deviate from the ideal angle, an effect known as angle strain . Additionally, some hydrogen atoms may come into closer proximity with each other than is desirable, an effect called torsional strain .Physical and Chemical Properties Analysis
The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .Scientific Research Applications
1. Potent Biological Properties and Insulin Release Inhibition
Cyclo(-Pro-Thr) analogs demonstrate potent biological properties, particularly in the context of somatostatin analogs. For instance, cyclo (Pro-Phe-D-Trp-Lys-Thr-Phe) has been shown to inhibit insulin, glucagon, and growth hormone release. Its high potency and stability in the blood and gastrointestinal tract make it a candidate for clinical evaluation in diabetes treatment (Veber et al., 1984).
2. Structural Stability and Immunomodulatory Effects
The cyclic structure of peptides like cyclo(-Gly-Pro-Thr-Gln-Tyr-Pro-Pro-Tyr-Tyr-Thr-Pro-Ala-) contributes to their stability and biological activity. Cycloleonurinin, for example, displays an immunosuppressive effect on human peripheral blood lymphocytes (Morita et al., 1997).
3. Antisecretory Properties in Gastrointestinal Tract
Cyclo(-Pro-Thr) derivatives exhibit significant antisecretory effects. They are effective in reducing short-circuit current in rat colonic mucosa, indicating their potential in treating gastrointestinal disorders (Ferrar et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
(3S,8aS)-3-[(1R)-1-hydroxyethyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5(12)7-9(14)11-4-2-3-6(11)8(13)10-7/h5-7,12H,2-4H2,1H3,(H,10,13)/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWFFBGMBRBMC-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CCCC2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2CCC[C@H]2C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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